The synthesis of 8-(4-methoxyphenyl)-4-oxo-N-propyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide can be achieved through several methodologies. One common approach involves the condensation of various precursors containing the triazine core structure. Key steps include:
Technical parameters such as temperature control and reaction time are critical to ensuring high yields and purity of the final product.
The molecular structure of 8-(4-methoxyphenyl)-4-oxo-N-propyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide features a fused bicyclic system that incorporates both imidazole and triazine rings. The presence of a methoxy group on the phenyl ring enhances solubility and may influence biological activity. The compound's structure can be represented using SMILES notation: COc1ccc(N2CCn3c2nnc(C(=O)NC2CCCCC2)c3=O)cc1
, indicating its complex connectivity.
This compound can undergo various chemical reactions typical for nitrogen-containing heterocycles:
These reactions are important for modifying the compound to enhance its pharmacological properties or to study its mechanism of action.
The mechanism of action for 8-(4-methoxyphenyl)-4-oxo-N-propyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide is primarily linked to its interaction with biological targets such as enzymes or receptors. Preliminary studies suggest that it may act as an antagonist at adenosine A2A receptors. This interaction could lead to downstream effects in cellular signaling pathways that are crucial for various physiological processes.
The physical and chemical properties of this compound are summarized as follows:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 369.4 g/mol |
Density | Not available |
Melting Point | Not available |
Boiling Point | Not available |
The compound is expected to exhibit moderate solubility in organic solvents due to its hydrophobic regions while potentially being less soluble in water.
The scientific applications of 8-(4-methoxyphenyl)-4-oxo-N-propyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide include:
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4